Cas no 832740-54-2 (Methyl 2-(2,4-Difluorophenoxy)methylbenzoate)

Methyl 2-(2,4-Difluorophenoxy)methylbenzoate is a fluorinated aromatic ester with applications in pharmaceutical and agrochemical synthesis. Its structure, featuring both a difluorophenoxy group and a benzoate ester, provides versatility as an intermediate in the development of bioactive compounds. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it valuable for optimizing drug candidates. The ester functionality allows for further derivatization, facilitating its use in multi-step synthetic routes. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Its stability under standard conditions makes it suitable for storage and handling in laboratory settings.
Methyl 2-(2,4-Difluorophenoxy)methylbenzoate structure
832740-54-2 structure
Product Name:Methyl 2-(2,4-Difluorophenoxy)methylbenzoate
CAS No:832740-54-2
MF:C15H12F2O3
MW:278.250791549683
MDL:MFCD04969147
CID:3030508
PubChem ID:7017466
Update Time:2025-10-29

Methyl 2-(2,4-Difluorophenoxy)methylbenzoate Chemical and Physical Properties

Names and Identifiers

    • 2-(2,4-DIFLUORO-PHENOXYMETHYL)-BENZOIC ACID METHYL ESTER
    • AKOS000307806
    • CS-0301979
    • EN300-229343
    • MFCD04969147
    • 832740-54-2
    • VS-05110
    • methyl 2-[(2,4-difluorophenoxy)methyl]benzoate
    • ALBB-003715
    • H23025
    • methyl 2-(2,4-difluorophenoxymethyl)benzoate
    • Methyl 2-((2,4-difluorophenoxy)methyl)benzoate
    • Methyl2-((2,4-difluorophenoxy)methyl)benzoate
    • BBL016049
    • STK313125
    • Methyl 2-(2,4-Difluorophenoxy)methylbenzoate
    • MDL: MFCD04969147
    • Inchi: 1S/C15H12F2O3/c1-19-15(18)12-5-3-2-4-10(12)9-20-14-7-6-11(16)8-13(14)17/h2-8H,9H2,1H3
    • InChI Key: YCRZYTQLKHDKCW-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1OCC1C=CC=CC=1C(=O)OC)F

Computed Properties

  • Exact Mass: 278.07545056Da
  • Monoisotopic Mass: 278.07545056Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 35.5Ų

Methyl 2-(2,4-Difluorophenoxy)methylbenzoate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Methyl 2-(2,4-Difluorophenoxy)methylbenzoate Pricemore >>

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Methyl 2-(2,4-Difluorophenoxy)methylbenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:832740-54-2)Methyl 2-(2,4-Difluorophenoxy)methylbenzoate
Order Number:A1180002
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:43
Price ($):377.0/614.0
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Methyl 2-(2,4-Difluorophenoxy)methylbenzoate Related Literature

Additional information on Methyl 2-(2,4-Difluorophenoxy)methylbenzoate

Methyl 2-(2,4-Difluorophenoxy)methylbenzoate and Its Significance in Modern Chemical Research

Methyl 2-(2,4-Difluorophenoxy)methylbenzoate, with the CAS number 832740-54-2, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a complex structural framework, has been studied for its potential applications in various scientific domains. The presence of fluoro substituents and a benzoate moiety makes it a subject of interest for researchers exploring novel synthetic pathways and biological activities.

The structural composition of Methyl 2-(2,4-Difluorophenoxy)methylbenzoate includes a benzoic acid derivative with two key functional groups: a phenoxy group and a methyl ester. The 2,4-Difluorophenoxy moiety is particularly noteworthy due to its ability to influence the electronic properties and reactivity of the molecule. This feature has led to investigations into its utility as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their enhanced metabolic stability and bioavailability. Methyl 2-(2,4-Difluorophenoxy)methylbenzoate exemplifies this trend, as it incorporates fluorine atoms in a position that can modulate its interactions with biological targets. Studies have shown that fluorine substitution can significantly alter the pharmacokinetic properties of molecules, making them more suitable for therapeutic applications.

One of the most compelling aspects of Methyl 2-(2,4-Difluorophenoxy)methylbenzoate is its potential role in drug discovery. Researchers have been exploring its derivatives as candidates for treating various diseases, including cancer and inflammatory disorders. The benzoate group is known for its anti-inflammatory properties, while the fluoro-substituted phenoxy group can enhance binding affinity to biological receptors. This combination makes Methyl 2-(2,4-Difluorophenoxy)methylbenzoate a promising scaffold for developing new drugs.

The synthesis of Methyl 2-(2,4-Difluorophenoxy)methylbenzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical research. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this compound.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Methyl 2-(2,4-Difluorophenoxy)methylbenzoate. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are invaluable for designing next-generation drugs with improved efficacy and reduced side effects.

The pharmaceutical industry has shown particular interest in developing small molecules that can modulate enzyme activity. Methyl 2-(2,4-Difluorophenoxy)methylbenzoate has been investigated as a potential inhibitor for various enzymes implicated in disease pathways. Its unique structural features make it a versatile tool for researchers looking to develop targeted therapies.

In conclusion, Methyl 2-(2,4-Difluorophenoxy)methylbenzoate (CAS no. 832740-54-2) represents a significant advancement in chemical research with potential applications across multiple fields. Its complex structure and functional groups make it a valuable intermediate for synthesizing novel compounds with therapeutic properties. As research continues to uncover new ways to leverage fluorinated aromatic compounds, Methyl 2-(2,4-Difluorophenoxy)methylbenzoate is poised to play an increasingly important role in drug discovery and development.

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Amadis Chemical Company Limited
(CAS:832740-54-2)Methyl 2-(2,4-Difluorophenoxy)methylbenzoate
A1180002
Purity:99%/99%
Quantity:5g/10g
Price ($):377.0/614.0
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